molecular formula C10H12O3 B2782304 Methyl 2-hydroxy-2-(4-methylphenyl)acetate CAS No. 13305-13-0

Methyl 2-hydroxy-2-(4-methylphenyl)acetate

Cat. No. B2782304
CAS RN: 13305-13-0
M. Wt: 180.203
InChI Key: ZDBSVKUQHAVSAQ-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is also known as “Hydroxy-p-tolyl-acetic acid methyl ester” and “Benzeneacetic acid, α-hydroxy-4-methyl-, methyl ester”. It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is based on its molecular formula C10H12O3 . Unfortunately, the exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Experimental Use

  • Preparation Through Grignard Reaction : Methyl 2-hydroxy-2-(4-methylphenyl)acetate can be synthesized through the Grignard reaction from 2-bromothiophene, with a yield of 55.3%. This method demonstrates its potential for educational purposes in organic chemistry courses, enhancing student interest and skills in scientific research (Min, 2015).

  • Palladium-Catalysed α-Oxidation of Aromatic Ketones : A study involving the palladium-catalysed α-oxidation of aromatic ketones produced various 2-(2-methylphenyl)-2-oxoethyl acetates. The crystal structure of 5-acetyl-2-hydroxy-4-methylphenyl acetate, a closely related compound, was determined, highlighting its importance in crystallography research (Chen et al., 2016).

  • Electrochemical Reduction Studies : Comparative studies on the electrochemical reduction of derivatives of Methyl 2-hydroxy-2-(4-methylphenyl)acetate show its application in electrosynthesis. The reduction in an ammoniacal buffer is particularly effective for producing certain compounds, such as 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).

Applications in Natural Gas Sweetening

  • CO2 Capture : Research involving N-methyl-2-hydroxyethylammonium acetate, a compound related to Methyl 2-hydroxy-2-(4-methylphenyl)acetate, demonstrates its potential use in CO2 capture and natural gas sweetening. The solubility of CO2 in these ionic liquids under high pressure highlights their utility in environmental research (Mattedi et al., 2011).

Medicinal Chemistry and Drug Synthesis

  • Production in Fungal Culture : Phenylacetic acid derivatives, including compounds similar to Methyl 2-hydroxy-2-(4-methylphenyl)acetate, were produced by the fungus Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activity, indicating their relevance in medicinal chemistry (Varma et al., 2006).

  • Synthesis of Derivatives : The synthesis of derivatives such as 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a thio analogue of natural hemiacetals, involved the use of Methyl 2-hydroxy-2-(4-methylphenyl)acetate. This underscores its role in the synthesis of biologically active compounds (Sicker et al., 1994).

Safety And Hazards

The safety data sheet for “Methyl 2-hydroxy-2-(4-methylphenyl)acetate” indicates that it may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-hydroxy-2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBSVKUQHAVSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-(4-methylphenyl)acetate

Citations

For This Compound
1
Citations
FR Zaggout, HMA Shawish… - Asian Journal of …, 2007 - Asian Journal of Chemistry
Number of citations: 0

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